molecular formula C10H12OS B13184637 1-[(3-Methylphenyl)sulfanyl]propan-2-one

1-[(3-Methylphenyl)sulfanyl]propan-2-one

Cat. No.: B13184637
M. Wt: 180.27 g/mol
InChI Key: MEIMGIPOFQKSAB-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C10H12OS It is a sulfur-containing ketone, characterized by the presence of a sulfanyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(3-Methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylthiophenol with propan-2-one under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the sulfanyl group replaces a leaving group on the propan-2-one molecule.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)sulfanyl]propan-2-one involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ketone group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfanyl]propan-2-one
  • 1-[(2-Methylphenyl)sulfanyl]propan-2-one
  • 1-[(3-Methoxyphenyl)sulfanyl]propan-2-one

Uniqueness

1-[(3-Methylphenyl)sulfanyl]propan-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(3-methylphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C10H12OS/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6H,7H2,1-2H3

InChI Key

MEIMGIPOFQKSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)C

Origin of Product

United States

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